molecular formula C19H17ClFN3O4 B12400985 Egfr-IN-73

Egfr-IN-73

Cat. No.: B12400985
M. Wt: 405.8 g/mol
InChI Key: AUQWYJACINWNEL-UHFFFAOYSA-N
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Description

Egfr-IN-73 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein that, when activated by its specific ligands, triggers a signal transduction cascade that promotes cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is often associated with various cancers, making it a critical target for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-73 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-73 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Egfr-IN-73 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the structure-activity relationship of EGFR inhibitors.

    Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.

    Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed or mutated EGFR.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools

Mechanism of Action

Egfr-IN-73 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The compound specifically targets the ATP-binding site of the EGFR, making it highly selective and effective .

Comparison with Similar Compounds

Egfr-IN-73 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its higher selectivity and potency against certain EGFR mutations. Similar compounds include:

This compound stands out due to its unique binding interactions and higher efficacy in preclinical studies, making it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C19H17ClFN3O4

Molecular Weight

405.8 g/mol

IUPAC Name

5-chloro-6-fluoro-17-methoxy-9,12,15-trioxa-2,20,22-triazatetracyclo[14.6.2.03,8.019,23]tetracosa-1(22),3,5,7,16,18,20,23-octaene

InChI

InChI=1S/C19H17ClFN3O4/c1-25-17-9-14-11-6-18(17)28-5-3-26-2-4-27-16-8-13(21)12(20)7-15(16)24-19(11)23-10-22-14/h6-10H,2-5H2,1H3,(H,22,23,24)

InChI Key

AUQWYJACINWNEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C3C(=C1)N=CN=C3NC4=CC(=C(C=C4OCCOCCO2)F)Cl

Origin of Product

United States

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